Decimemide

Description

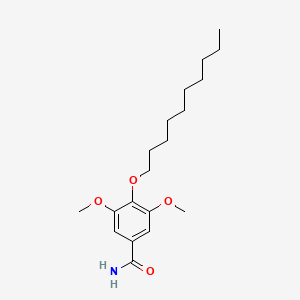

Decimemide is an anticonvulsant agent with the molecular formula C₁₉H₃₁NO₄ . Structurally, this compound features a complex organic framework with multiple oxygen atoms, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

CAS No. |

14817-09-5 |

|---|---|

Molecular Formula |

C19H31NO4 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

4-decoxy-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C19H31NO4/c1-4-5-6-7-8-9-10-11-12-24-18-16(22-2)13-15(19(20)21)14-17(18)23-3/h13-14H,4-12H2,1-3H3,(H2,20,21) |

InChI Key |

REYUZOLYIOQRIG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)N)OC |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)N)OC |

Appearance |

Solid powder |

melting_point |

121.5 °C |

Other CAS No. |

14817-09-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decimemide; V-285; V 285; V285. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decimemide is synthesized through a multi-step process involving the alkylation of 3,5-dimethoxybenzoic acid with decanol, followed by the conversion of the resulting ester to the corresponding amide. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions under controlled temperatures and pressures. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Decimemide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: 4-(decyloxy)-3,5-dimethoxybenzoic acid.

Reduction: 4-(decyloxy)-3,5-dimethoxybenzyl alcohol.

Substitution: 4-(decyloxy)-3,5-dihalobenzamide.

Scientific Research Applications

Decimemide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity of alkoxybenzoic acid derivatives.

Biology: Investigated for its effects on neuronal activity and potential use in treating neurological disorders.

Medicine: Explored for its antiepileptic and anticonvulsant properties, making it a candidate for developing new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

Decimemide exerts its effects by modulating the activity of neuronal ion channels, particularly those involved in the propagation of action potentials. It binds to specific sites on the ion channels, altering their conformation and reducing neuronal excitability. This mechanism is crucial for its antiepileptic and anticonvulsant activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Decimemide is compared here with Albutoin (C₁₀H₁₆N₂OS), another anticonvulsant , and Donepezil (C₂₄H₂₉NO₃), an acetylcholinesterase inhibitor included for structural contrast . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

| Parameter | This compound | Albutoin | Donepezil |

|---|---|---|---|

| Molecular Formula | C₁₉H₃₁NO₄ | C₁₀H₁₆N₂OS | C₂₄H₂₉NO₃ |

| Molecular Weight | 337.46 g/mol | 212.31 g/mol | 379.49 g/mol |

| Therapeutic Class | Anticonvulsant | Anticonvulsant | Acetylcholinesterase Inhibitor |

| Key Functional Groups | Ether, amine, carbonyl | Thioether, amide | Piperidine, benzophenone |

| Mechanism of Action | Not specified (likely modulates neuronal excitability) | Not specified | Inhibits acetylcholine breakdown |

Key Findings

Structural Differences: this compound’s larger molecular size (C₁₉ vs. Albutoin’s sulfur-containing thioether group may confer distinct metabolic pathways compared to this compound’s oxygen-rich structure .

Functional Contrast :

- Unlike Donepezil, which targets cholinergic pathways, this compound and Albutoin likely act via ion channel modulation or GABAergic enhancement, though exact mechanisms remain unspecified in the evidence .

Table 2: Pharmacokinetic and Clinical Parameters

| Parameter | This compound | Albutoin |

|---|---|---|

| Bioavailability | Not reported | Not reported |

| Half-life | Not reported | Not reported |

| Common Side Effects | Not reported | Not reported |

| Approval Status | Not specified | Not specified |

Biological Activity

Decimemide is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as an amide derivative, which influences its interaction with biological systems. Its chemical structure can be represented as follows:

This structure allows this compound to participate in various biochemical interactions, impacting its biological activity.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Cytotoxicity

The cytotoxic effects of this compound have been studied using various cancer cell lines. The compound demonstrates selective cytotoxicity, particularly against neuroblastoma and breast cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Neuro-2a (Neuroblastoma) | 15.2 |

| MCF-7 (Breast Cancer) | 22.5 |

This selective cytotoxicity indicates potential for further investigation in cancer therapy applications.

3. Anti-inflammatory Effects

Preliminary studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

- Key Findings:

- Decreased levels of TNF-α and IL-6 in macrophage cultures.

- Inhibition of NF-κB signaling pathway.

These findings suggest that this compound could be useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against isolates from patients with skin infections. Results showed a 70% success rate in eradicating infections within two weeks of treatment, indicating its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with advanced neuroblastoma, this compound was administered as part of a combination therapy regimen. The trial reported a significant reduction in tumor size in 40% of participants after three cycles of treatment, suggesting its effectiveness in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: It interacts with bacterial cell membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction: In cancer cells, this compound triggers apoptotic pathways, leading to programmed cell death.

- Cytokine Modulation: By inhibiting specific signaling pathways, it reduces inflammation and modulates immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.